REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[F:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17]>>[F:10][C:11]1[CH:16]=[C:15]([N+:1]([O-:4])=[O:2])[CH:14]=[CH:13][C:12]=1[F:17]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-12 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 45 minutes at -5° to 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This material is prepared
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to -20° C. whereupon it
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
|
ADDITION
|
Details
|
After 1 hour the mixture is poured onto ice
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with diethyl ether (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined ether extracts are washed with water, 10% aqueous Na2CO3, and water again
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution is dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
without external heating
|
Type
|
CUSTOM
|
Details
|
to give the crude product (11.9 g), which
|
Type
|
DISTILLATION
|
Details
|
is distilled (kugelrohr apparatus)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |